molecular formula C10H13FN2O B14839622 5-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine

5-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine

Cat. No.: B14839622
M. Wt: 196.22 g/mol
InChI Key: QRLQKUUNDUPXTQ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C11H13FN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring . The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines or alcohols .

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The cyclopropoxy group may also contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine is unique due to the presence of both the cyclopropoxy and fluorine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

5-cyclopropyloxy-2-fluoro-N,N-dimethylpyridin-3-amine

InChI

InChI=1S/C10H13FN2O/c1-13(2)9-5-8(6-12-10(9)11)14-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

QRLQKUUNDUPXTQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=CC(=C1)OC2CC2)F

Origin of Product

United States

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